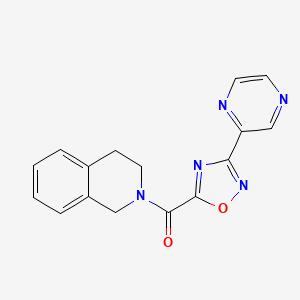
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms.
Mécanisme D'action
The exact mechanism of action of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole is not well understood, but it is believed to exert its effects by interacting with specific molecular targets in cells. In medicinal chemistry, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. In material science, it has been used as a ligand to coordinate with metal ions and form metal-organic frameworks with specific properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific molecular targets and the concentration used. In medicinal chemistry, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used to control the porosity, surface area, and adsorption properties of metal-organic frameworks.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole in lab experiments include its relatively simple synthesis method, its versatility as a building block for the synthesis of functional materials, and its potential as a drug candidate for various diseases. The limitations include its low yield of synthesis, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action and molecular targets.
Orientations Futures
There are several future directions for the research and development of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole. In medicinal chemistry, it could be further studied as a potential drug candidate for the treatment of specific diseases such as Alzheimer's and Parkinson's disease. In material science, it could be used to synthesize functional materials with specific properties such as catalytic activity and gas storage capacity. In agriculture, it could be tested as a potential herbicide and fungicide with reduced environmental impact. Overall, the potential applications of this compound make it a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of 5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole involves the reaction of 4-iodo-1-methyl-1H-pyrazole with butyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the intermediate compound, which is then treated with sodium hydride and butyl bromide to obtain the final product. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
5-(butoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and coordination polymers. In agriculture, it has been tested as a potential herbicide and fungicide.
Propriétés
IUPAC Name |
5-(butoxymethyl)-4-iodo-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-4-5-13-7-9-8(10)6-11-12(9)2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUBHSDNCJRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)

![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2966524.png)
![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)